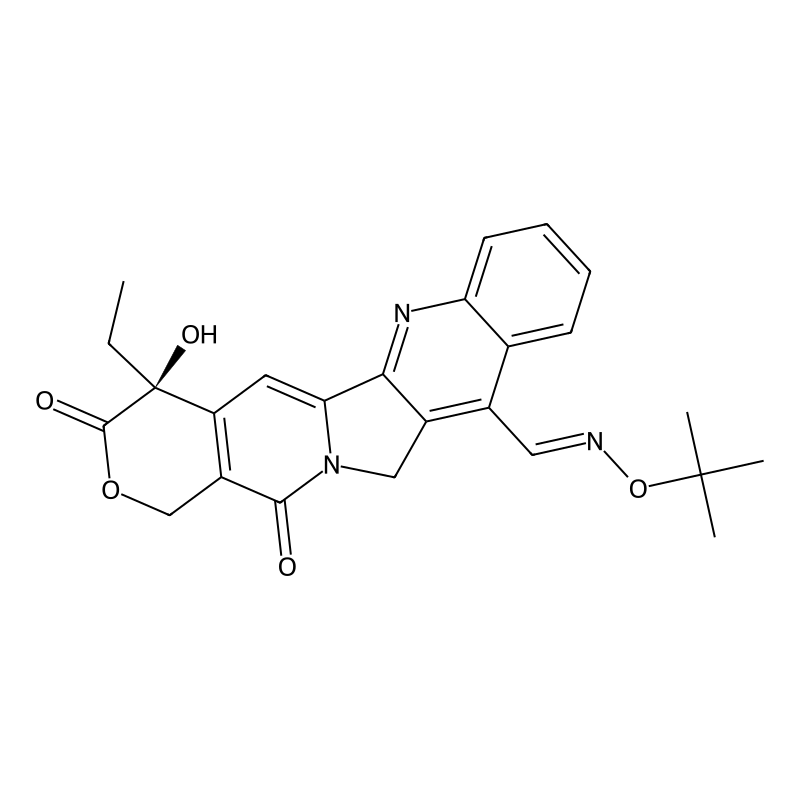

Gimatecan

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Comprehensive Technical Guide: Gimatecan as a Topoisomerase I Inhibitor

Executive Summary

Gimatecan represents a novel oral camptothecin analog with superior antitumor efficacy compared to existing topoisomerase I inhibitors like irinotecan. This lipophilic camptothecin derivative exhibits enhanced cellular penetration and prolonged target engagement due to strategic molecular modifications that address limitations of earlier compounds in this class. Through its potent inhibition of topoisomerase I, this compound induces DNA damage, S-phase arrest, and apoptosis in cancer cells, demonstrating particular promise in preclinical models of esophageal squamous cell carcinoma and other solid tumors. Its favorable pharmacokinetic profile and oral bioavailability position it as a valuable candidate for further clinical development in oncology therapeutics, especially for malignancies with limited treatment options.

Chemical Profile and Structure-Activity Relationship

Chemical Structure and Properties

This compound is a lipophilic camptothecin analog specifically engineered to overcome the limitations of earlier topoisomerase I inhibitors. The compound features several critical structural modifications that enhance its therapeutic potential:

- C-7 position substitution: Incorporation of a lipophilic side chain significantly improves membrane permeability and cellular uptake compared to hydrophilic counterparts

- Lactone ring stabilization: Molecular engineering stabilizes the crucial lactone ring, addressing the problem of spontaneous inactivation that plagues other camptothecins in physiological conditions

- Oral bioavailability: The lipophilic nature enables efficient gastrointestinal absorption, making it suitable for oral administration unlike many conventional chemotherapies

The strategic molecular design follows quantitative structure-activity relationship (QSAR) principles, where systematic alterations to the core camptothecin structure have optimized its binding affinity for the topoisomerase I-DNA complex and enhanced its pharmacokinetic properties [1].

Structure-Activity Relationship (SAR) Rationale

The development of this compound exemplifies rational drug design based on thorough understanding of SAR principles:

- Single modification approach: Following established SAR methodology, this compound was developed through progressive structural alterations of the reference camptothecin compound, introducing one key modification at a time to properly attribute observed effects [2]

- Functional group analysis: Systematic modification of hydroxyl groups and other functional elements helped identify critical hydrogen bond interactions essential for topoisomerase I binding and inhibition

- Lead optimization: The lipophilic substitution at position C-7 was identified as optimal after testing various substituents for their effects on cellular penetration, target binding affinity, and complex stability [1]

Table: Key Structural Modifications in this compound Versus Conventional Camptothecins

| Structural Feature | Conventional Camptothecins | This compound | Impact on Drug Properties |

|---|---|---|---|

| C-7 substituent | Often hydrophilic groups | Lipophilic side chain | Enhanced cellular uptake and retention |

| Lactone ring stability | Easily hydrolyzed in plasma | Stabilized configuration | Prolonged half-life, reduced inactivation |

| Administration route | Typically intravenous | Oral | Improved patient convenience and compliance |

| Drug-target complex stability | Rapid reversal | Prolonged stabilization | Enhanced DNA damage and cytotoxicity |

Molecular Mechanism of Action

Topoisomerase I Function in Normal DNA Metabolism

Topoisomerase I (TOP1) is a crucial nuclear enzyme that regulates DNA topology by creating transient single-strand breaks in DNA, allowing controlled rotation and relief of torsional stress during replication and transcription. The normal catalytic cycle involves:

- Recognition and binding to specific DNA sequences, primarily regions with single-stranded character

- Reversible transesterification where the active site tyrosine (Tyr723 in human TOP1) attacks a phosphodiester bond, forming a covalent 3'-phosphotyrosyl linkage with the DNA backbone

- DNA strand passage where the intact DNA strand passes through the temporary break

- Religation where the DNA break is resealed and topoisomerase I dissociates [3]

This normal cycle is essential for DNA replication, transcription, and chromatin remodeling processes in rapidly dividing cells, making topoisomerase I an attractive anticancer target.

This compound-Mediated Inhibition Mechanism

This compound functions as a topoisomerase I poison by selectively stabilizing the transient covalent complex between topoisomerase I and DNA:

- Intercalation into cleavage complex: this compound specifically binds at the topoisomerase I-DNA interface when the enzyme is covalently attached to DNA, preventing dissociation and religation of the DNA strand

- Stabilization of cleavable complex: The drug prolongs the half-life of the normally transient TOP1 cleavage complex (TOP1cc), converting it into a persistent lesion

- Collision with replication machinery: During DNA replication, the advancing replication fork collides with the stabilized TOP1cc, resulting in irreversible double-strand DNA breaks

- Inhibition of catalytic function: this compound not only stabilizes the cleavage complex but also directly suppresses topoisomerase I catalytic activity, as demonstrated by DNA relaxation assays [1]

This dual mechanism of action – both stabilizing the cleavage complex and suppressing enzyme function – distinguishes this compound from some earlier topoisomerase I inhibitors and contributes to its enhanced potency.

Schematic of this compound's Mechanism in Trapping TOP1-DNA Cleavage Complexes

Cellular Consequences and Signaling Pathways

DNA Damage Response Activation

This compound treatment triggers a comprehensive DNA damage response through multiple signaling pathways:

- ATM/ATR activation: The double-strand breaks resulting from collision with replication forks lead to rapid phosphorylation of ATM (ataxia telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which serve as primary sensors of DNA damage

- Histone H2AX phosphorylation: this compound induces marked γ-H2AX formation, a sensitive marker of DNA double-strand breaks, observed at nanomolar concentrations in sensitive cell lines

- Checkpoint kinase activation: Downstream effectors CHK1 and CHK2 become phosphorylated and activated, transmitting the damage signal to cell cycle regulators

- p53 activation: The crucial tumor suppressor p53 undergoes post-translational modifications that stabilize the protein and enhance its transcriptional activity

- BRCA1 phosphorylation: Components of the homologous recombination repair machinery, including BRCA1, show activation through phosphorylation in response to this compound-induced damage [1]

This coordinated DNA damage response represents the cell's attempt to manage the catastrophic DNA lesions induced by this compound-stabilized topoisomerase I complexes.

Cell Cycle Arrest and Apoptotic Pathways

The DNA damage signaling initiated by this compound ultimately triggers cell cycle arrest and programmed cell death:

- S-phase arrest: this compound treatment causes predominant arrest in S-phase of the cell cycle, consistent with replication-associated DNA damage

- p21 induction: The cyclin-dependent kinase inhibitor p21WAF1/CIP1 is transcriptionally upregulated through p53-dependent mechanisms, contributing to cell cycle arrest

- CDK2 and cyclin A suppression: Key S-phase regulators CDK2 and cyclin A show marked downregulation following this compound exposure

- Mitochondrial apoptosis pathway: this compound induces Bax upregulation, Bcl-2 downregulation, and subsequent activation of caspase-9 and caspase-3, indicating engagement of the intrinsic apoptotic pathway [1]

Table: DNA Damage Response Proteins Activated by this compound Treatment

| Protein | Role in DNA Damage Response | Change with this compound | Experimental Evidence |

|---|---|---|---|

| γ-H2AX | Marker of double-strand breaks | Strong increase | Western blot, immunofluorescence |

| p-ATM | DNA damage sensor kinase | Phosphorylation increase | Western blot |

| p-ATR | Replication stress sensor | Phosphorylation increase | Western blot |

| p-CHK1 | S/G2 checkpoint transducer | Phosphorylation increase | Western blot |

| p-CHK2 | G1 checkpoint transducer | Phosphorylation increase | Western blot |

| p-p53 | Apoptosis and cell cycle regulator | Phosphorylation increase | Western blot |

| p-BRCA1 | DNA repair mediator | Phosphorylation increase | Western blot |

Experimental Efficacy Data

In Vitro Antiproliferative Activity

This compound demonstrates exceptional potency in suppressing cancer cell proliferation across multiple cell lines:

- Nanomolar efficacy: The half-maximal inhibitory concentration (IC50) values for this compound range from 4.9 ± 0.47 nM to 39.6 ± 0.32 nM across a panel of esophageal squamous cell carcinoma (ESCC) cell lines

- Superiority to irinotecan: this compound is approximately 1000-fold more potent than irinotecan, which shows IC50 values in the micromolar range (8,140 ± 366 nM to 37,680 ± 521 nM) in the same cell lines

- Dose-dependent response: Antiproliferative effects follow a clear concentration-response relationship, with significant growth inhibition observed at low nanomolar concentrations [1]

This remarkable in vitro potency underscores the successful optimization of the camptothecin scaffold through strategic molecular modifications.

In Vivo Antitumor Efficacy

Preclinical studies using xenograft models demonstrate compelling in vivo activity:

- Patient-derived xenograft (PDX) models: this compound treatment produces tumor growth inhibition (TGI) ranging from 81% to 136% across five different ESCC PDX models, with all results achieving statistical significance (p < 0.01)

- Cell line-derived xenografts: In ESCC xenografts established from cell lines, this compound shows significantly superior efficacy compared to irinotecan, with TGI values of 90% versus 52% in KYSE-450 models and 89% versus 66% in Eca-109 models

- Favorable toxicity profile: The administered dosages in these studies do not cause significant body weight loss, suggesting a acceptable therapeutic window [1]

Table: Comparative Efficacy of this compound Versus Irinotecan in ESCC Models

| Model Type | Specific Model | This compound TGI | Irinotecan TGI | P-value |

|---|---|---|---|---|

| PDX | PDX1 | 94% | Not tested | <0.01 |

| PDX | PDX2 | 136% | Not tested | <0.01 |

| PDX | PDX3 | 112% | Not tested | <0.01 |

| PDX | PDX6 | 101% | 74% | <0.05 |

| PDX | PDX7 | 94% | 73% | 0.08 |

| Cell line | KYSE-450 | 90% | 52% | <0.05 |

| Cell line | Eca-109 | 89% | 66% | 0.06 |

Experimental Protocols for Mechanistic Validation

DNA Relaxation Assay for Topoisomerase I Activity

Purpose: To directly assess the inhibitory effect of this compound on topoisomerase I catalytic function.

Methodology:

- Reaction setup: Prepare supercoiled plasmid DNA (0.5 μg) in relaxation buffer containing 50 mM Tris-HCl (pH 7.5), 50 mM KCl, 10 mM MgCl2, 0.5 mM DTT, 0.5 mM EDTA, and 30 μg/mL BSA

- Enzyme pretreatment: Incubate recombinant human topoisomerase I with varying concentrations of this compound (10-80 nM) or irinotecan (10-40 μM) for 10 minutes at room temperature

- Reaction initiation: Add pretreated enzyme to DNA substrate and incubate at 37°C for 30 minutes

- Reaction termination: Add stop solution containing 1% SDS, 50 mM EDTA, and 0.5 mg/mL proteinase K, followed by incubation at 45°C for 1 hour

- Analysis: Separate reaction products through 1% agarose gel electrophoresis in TBE buffer, stain with ethidium bromide, and visualize under UV light

Interpretation: Supercoiled DNA migration indicates inhibition of topoisomerase I relaxation activity, while relaxed DNA forms indicate functional enzyme. This compound shows complete inhibition of DNA relaxation at 40 nM, while irinotecan requires approximately 1000-fold higher concentrations for equivalent effects [1].

DNA Damage Response Analysis

Purpose: To evaluate activation of DNA damage signaling pathways following this compound treatment.

Methodology:

- Cell treatment: Exponentially growing ESCC cell lines (Eca-109, KYSE-450) treated with this compound (10-40 nM) or irinotecan (10 μM) for 2-24 hours

- Protein extraction: Harvest cells and lyse in RIPA buffer containing protease and phosphatase inhibitors

- Western blotting: Separate proteins by SDS-PAGE, transfer to PVDF membranes, and probe with primary antibodies against:

- Phosphorylated ATM (Ser1981)

- Phosphorylated ATR (Ser428)

- Phosphorylated BRCA1 (Ser1524)

- γ-H2AX (Ser139)

- Phosphorylated CHK1 (Ser345)

- Phosphorylated CHK2 (Thr68)

- Phosphorylated p53 (Ser15)

- Detection: Use HRP-conjugated secondary antibodies with chemiluminescent substrate and imaging system

Interpretation: Dose-dependent increases in phosphorylation of these DNA damage markers indicate activation of cellular damage response. This compound shows robust activation at nanomolar concentrations, while irinotecan requires micromolar concentrations for similar effects [1].

Cell Cycle and Apoptosis Analysis

Purpose: To determine the effects of this compound on cell cycle progression and programmed cell death.

Cell Cycle Analysis Protocol:

- Treatment: Expose cells to this compound (10-40 nM) for 24-48 hours

- Fixation: Harvest cells and fix in 70% ethanol at -20°C for 2 hours

- Staining: Resuspend cells in PBS containing 50 μg/mL propidium iodide and 100 μg/mL RNase A

- Analysis: Analyze DNA content by flow cytometry, quantifying cell distribution across G0/G1, S, and G2/M phases

Apoptosis Analysis Protocol:

- Staining: Harvest treated cells and stain with Annexin V-FITC and propidium iodide in binding buffer

- Incubation: Keep in dark for 15 minutes at room temperature

- Analysis: Quantify apoptotic cells (Annexin V-positive) by flow cytometry within 1 hour

Western Blot for Apoptotic Markers:

- Analyze expression changes in Bcl-2, Bax, cleaved caspase-9, and cleaved caspase-3 by Western blot as described above

Interpretation: this compound treatment results in S-phase accumulation and dose-dependent apoptosis induction, accompanied by pro-apoptotic protein modulation [1].

Conclusion and Research Implications

This compound represents a significant advancement in topoisomerase I-targeted cancer therapy, addressing key limitations of earlier camptothecin analogs through strategic molecular design. Its lipophilic character enhances cellular penetration and oral bioavailability, while maintaining potent enzyme inhibition and effective complex stabilization. The comprehensive activation of DNA damage response pathways, induction of S-phase arrest, and engagement of mitochondrial apoptosis mechanisms provide a solid mechanistic foundation for its robust antitumor efficacy observed in preclinical models.

The superior potency compared to irinotecan, demonstrated across both in vitro and in vivo models, highlights its potential clinical value, particularly for malignancies like esophageal squamous cell carcinoma where treatment options remain limited. Future research directions should include:

- Expanded combination studies with other targeted therapies and DNA damage response inhibitors

- Biomarker development to identify patient populations most likely to respond

- Comprehensive toxicity profiling to further define its therapeutic window

- Clinical trials across multiple solid tumor types to establish dosing and efficacy in humans

References

Mechanism of Action: DNA Cleavage Complex Stabilization

The following diagram illustrates the core mechanism by which Gimatecan stabilizes the Topo I-DNA cleavable complex and triggers subsequent cytotoxic events.

This compound exerts its effects through a multi-step process during the S-phase of the cell cycle [1]:

- Target Binding: this compound specifically targets the Topo I-DNA cleavable complex, a transient intermediate where Topo I is covalently linked to DNA after creating a single-strand break. [1]

- Complex Stabilization: The drug binds and stabilizes this complex, preventing Topo I from religating the DNA break. [1] [2]

- Replication Collision: The stabilized complex is not inherently lethal. Cytotoxicity occurs when a moving DNA replication fork collides with the trapped complex. [3]

- Lethal Damage: The collision converts the transient single-strand break into an irreversible double-strand break. [3]

- Cellular Response: This severe DNA damage triggers a robust DNA damage response (DDR), involving key mediators like ATM, ATR, γH2AX, and p53. [3] [4]

- Cell Fate: Persistent damage ultimately leads to apoptosis or a sustained S-phase arrest. [3] [1]

Quantitative Antitumor Efficacy of this compound

This compound demonstrates superior potency and efficacy compared to other camptothecins like irinotecan across various cancer models.

Table 1: In Vitro Cytotoxicity (IC₅₀) of this compound vs. Irinotecan in ESCC Cell Lines [3]

| Cell Line | This compound IC₅₀ (nM) | Irinotecan IC₅₀ (nM) |

|---|---|---|

| EC-109 | 4.9 ± 0.47 | 8,140 ± 366 |

| KYSE-450 | 12.5 ± 0.61 | 11,390 ± 632 |

| KYSE-140 | 39.6 ± 0.32 | 37,680 ± 521 |

| TE-1 | 14.3 ± 0.45 | 15,120 ± 422 |

Table 2: In Vivo Antitumor Activity in Patient-Derived Xenograft (PDX) Models [3] [4]

| Cancer Type | Model | This compound TGI | Irinotecan TGI |

|---|---|---|---|

| Esophageal (ESCC) | PDX1 | 94% | Not Tested |

| Esophageal (ESCC) | PDX6 | 101% | 74% |

| Gastric (GC) | GC-PDX1 | 67.3% | 44.8% |

| Gastric (GC) | GC-PDX2 | 85.4% | 56.7% |

Abbreviations: TGI, Tumor Growth Inhibition.

Key Experimental Protocols for Mechanism Study

To investigate this compound's mechanism, several standard experimental approaches are used.

Table 3: Summary of Key Experimental Methodologies

| Assay | Purpose | Key Details from Protocols |

|---|---|---|

| DNA Relaxation Assay [3] | To visualize inhibition of Topo I enzyme activity. | - Procedure: Incubate plasmid DNA with Topo I and drug. This compound inhibits relaxation, resulting in more supercoiled DNA on agarose gel versus relaxed DNA in controls. |

| Western Blotting [3] [4] | To detect protein expression and DNA damage markers. | - Targets: Topo I, p-ATM, p-ATR, γ-H2AX, p-CHK1, p-CHK2, cleaved caspase-3. - Sample Prep: Extract protein from cell lines or xenograft tissues. |

| Flow Cytometry [3] [1] | To analyze cell cycle distribution and apoptosis. | - Cell Cycle: Cells fixed, stained with PI, analyzed for DNA content. This compound induces S-phase arrest. [3] [1] - Apoptosis: Cells stained with Annexin V/PI to detect phosphatidylserine externalization. [4] |

| Immunohistochemistry (IHC) [4] | To assess cell proliferation and marker expression in tumor tissues. | - Target: Ki-67, a proliferation marker. - Scoring: Interpreted by pathologists; lower Ki-67 indicates reduced proliferation. |

Pharmacological Advantages of this compound

This compound's chemical design confers significant pharmacological benefits over older camptothecins:

- Enhanced Lactone Stability: The lipophilic C7 modification stabilizes the crucial lactone E-ring under physiological conditions, ensuring a high percentage of the active lactone form in plasma. [5] [2]

- Oral Bioavailability: this compound is orally bioavailable, a practical advantage for clinical administration. [5] [2]

- Bypasses Efflux Pumps: Unlike topotecan and SN-38, this compound is not a substrate for drug efflux pumps like ABCG2, helping it retain efficacy in resistant cancers. [2]

- Favorable Pharmacokinetics: It has a long terminal half-life (ranging from 32 to 147 hours in clinical studies) and exhibits significant accumulation with daily dosing. [5]

Clinical and Preclinical Development Status

- Clinical Trials: this compound has been evaluated in Phase I and II trials for various solid tumors, including recurrent ovarian cancer and metastatic breast cancer, showing promising activity. [2]

- Orphan Drug Designation: The European Medicines Agency has granted orphan drug designation to this compound for the treatment of glioma. [2]

This compound represents a significant advancement in the camptothecin class, with a well-defined mechanism, compelling preclinical data, and a profile conducive to oral therapy. Its continued development is focused on leveraging its unique properties for improved cancer treatment outcomes.

References

- 1. Cellular Basis of Antiproliferative and Antitumor Activity ... [pmc.ncbi.nlm.nih.gov]

- 2. This compound - an overview [sciencedirect.com]

- 3. A novel oral camptothecin analog, this compound, exhibits ... [nature.com]

- 4. This compound exerts potent antitumor activity against gastric ... [translational-medicine.biomedcentral.com]

- 5. Clinical pharmacokinetics of the new oral camptothecin ... [sciencedirect.com]

Gimatecan cellular uptake and intracellular accumulation

Cellular Uptake & Accumulation Data

| Feature | Observation / Quantitative Data | Context / Comparison |

|---|---|---|

| Uptake Mechanism | Passive diffusion (inferred from high lipophilicity); not a substrate for efflux pumps [1] | Contrasts with topotecan and SN-38, which are substrates for efflux pumps like ABCG2 [1]. |

| Intracellular Accumulation | Lower overall accumulation than topotecan and SN-38 in neuroblastoma cell lines [2] | Despite lower accumulation, it showed superior cytotoxicity [2]. |

| Intracellular Target Engagement | Forms more stable ternary complexes (drug-Topo I-DNA); induces a higher number of DNA strand breaks [2] | In neuroblastoma cells, gimatecan caused more DNA damage (Comet assay) than SN38 and topotecan at equal concentrations [2]. |

| Cellular Potency (IC50) | Nanomolar range (e.g., 4.9 - 39.6 nM in ESCC cells) [3] | Consistently more potent than irinotecan (IC50 in micromolar range) [3]. Similar superior potency was shown in gastric cancer cells [4]. |

Mechanisms of Action & Intracellular Trafficking

This compound's high activity despite lower accumulation is attributed to its efficient engagement with the target DNA-topoisomerase I complex and prolonged retention within cells.

This compound's intracellular mechanism from uptake to apoptosis

- Enhanced Target Engagement: this compound exhibits strong lipophilicity, allowing it to cross cell membranes efficiently. Once inside, it forms exceptionally stable ternary complexes with Topo I and DNA. These complexes are more persistent than those formed by other camptothecins, leading to a greater amount of lethal DNA double-strand breaks when the replication fork collides with the stabilized complex [3] [2].

- Prolonged Intracellular Retention: The lipophilic nature of this compound contributes to its slow elimination from cells, resulting in sustained target inhibition and continuous DNA damage, which enhances its cytotoxic effect [1].

- Bypassing Efflux Transport: A key advantage is that this compound is not a substrate for efflux pumps like ABCG2 (BCRP). This allows it to retain efficacy in cancer cell populations that may have developed resistance to other camptothecins such as topotecan or SN-38 via these transporter mechanisms [1].

Experimental Protocols for Uptake & Activity Studies

For researchers aiming to investigate this compound's cellular uptake and mechanisms, here are core methodologies derived from the cited literature.

Cell Sensitivity and Proliferation Assays

- Purpose: To determine the concentration that inhibits 50% of cell growth (IC50) and compare potency against other agents.

- Protocol:

- Cell Seeding: Plate cancer cell lines (e.g., ESCC, gastric, neuroblastoma) in 96-well plates and allow to adhere overnight [3] [4].

- Drug Treatment: Expose cells to a range of this compound concentrations (e.g., from low nanomolar to micromolar) for a defined period (e.g., 48 or 72 hours) [3] [4].

- Viability Measurement: Assess cell viability using a standard reagent. Common methods include the Cell Counting Kit-8 (CCK-8) [4] or the sulforhodamine B (SRB) assay [5].

- Data Analysis: Calculate IC50 values using non-linear regression analysis (e.g., "log(inhibitor) vs. response -- Variable slope" model in GraphPad Prism) [3].

Analysis of Cell Cycle and Apoptosis

- Purpose: To evaluate this compound's effect on cell cycle progression and induction of programmed cell death.

- Protocol:

- Treatment and Harvest: Treat cells with this compound at relevant IC50 concentrations or higher for 24-48 hours. Include an untreated control. Harvest cells by trypsinization [5].

- Fixation and Staining: Fix cells in ice-cold 70% ethanol. Stain DNA with a solution containing Propidium Iodide (PI), RNase, and NP40 detergent [5].

- Flow Cytometry: Analyze at least 10,000 events per sample using a flow cytometer. Quantify the percentage of cells in G0/G1, S, and G2/M phases using analysis software (e.g., Modfit) [5].

- Apoptosis Detection: Use the TUNEL assay or staining with Annexin V-FITC/PI followed by flow cytometry to distinguish early and late apoptotic cells [5] [3].

DNA Damage Assessment (Comet Assay)

- Purpose: To directly quantify DNA strand breaks, a key indicator of topoisomerase I inhibitor activity.

- Protocol:

- Sample Preparation: After drug treatment, embed cells in low-melting-point agarose on a microscope slide [2].

- Lysis and Electrophoresis: Lyse cells to remove membranes and proteins. Place slides in an electrophoresis tank with alkaline buffer (pH >13) to denature DNA and express single-strand breaks. Run a weak electric current [2].

- Staining and Visualization: Stain DNA with a fluorescent dye like SYBR Green. Visualize using a fluorescence microscope.

- Analysis: Use image analysis software to measure Tail Moment or % DNA in Tail for at least 50-100 randomly selected cells per sample. A higher tail moment indicates more severe DNA damage [2].

Experimental workflow for studying this compound's cellular effects

References

- 1. This compound - an overview [sciencedirect.com]

- 2. The novel lipophilic camptothecin analogue this compound is ... [pubmed.ncbi.nlm.nih.gov]

- 3. A novel oral camptothecin analog, this compound, exhibits ... [nature.com]

- 4. exerts potent antitumor activity against gastric cancer in... This compound [translational-medicine.biomedcentral.com]

- 5. Cellular Basis of Antiproliferative and Antitumor Activity ... [pmc.ncbi.nlm.nih.gov]

Gimatecan alpha1-acid glycoprotein binding variability

AGP Impact on Gimatecan Pharmacokinetics: Key Data

| Pharmacokinetic Parameter | Findings and Relationship with AGP |

|---|---|

| Lactone Form Stability | >85% of this compound in plasma remains in the active lactone form [1]. |

| Inter-Patient Variability (AUC) | AUC0-24 normalized per dose ranged from 194 to 2909 ng·h/mL per mg/m², indicating very high variability [1]. |

| Key Predictors of Exposure | Multivariate analysis identified daily dose (p<0.0001) and AGP plasma levels (p<0.0001) as the main predictors of drug exposure (AUC), explaining 85% of the deviance [1]. |

| Elimination Half-Life | 77.1 ± 29.6 hours, leading to a 3 to 6-fold accumulation after multiple daily doses [1]. |

Proposed Mechanisms and Experimental Evidence

The relationship between AGP and this compound is complex. The following diagram outlines the key concepts and evidence that link elevated AGP to increased this compound plasma levels.

Research insights into AGP-Gimatecan interaction

Beyond the correlation, researchers performed additional preclinical experiments to understand the underlying mechanism [1] [2]:

- Mouse Model with Inflammation: Mice treated with a pro-inflammatory agent showed induced AGP levels. Contrary to the simple "binding" hypothesis, these mice exhibited 2-fold higher levels of this compound in both plasma and tissues [1].

- AGP Binding Saturation: The researchers noted that AGP levels in patients largely exceeded this compound plasma concentrations, suggesting that the increased drug levels were not solely due to AGP binding sequestering the drug in plasma [1].

- Conclusion: The combined evidence suggests that the inflammation process itself, for which AGP is a marker, may alter the drug's disposition through other mechanisms, such as affecting metabolizing enzymes or transport proteins [1] [3].

Implications for Drug Development

For researchers developing drugs like this compound, these findings have several critical implications:

- AGP as a Covariate: AGP plasma levels should be considered a significant covariate in population pharmacokinetic models to help explain and predict the wide inter-patient variability [1].

- Beyond Plasma Binding: The mechanism goes beyond simple plasma protein binding. Investigations into the effects of inflammation on drug-metabolizing enzymes (e.g., CYPs) and transporters (e.g., P-gp, MRPs) are warranted [3].

- Dosing Considerations: In the absence of therapeutic drug monitoring, understanding a patient's inflammatory status (which AGP reflects) could be crucial for personalizing dosing to maximize efficacy and minimize toxicity.

References

Quantitative Pharmacokinetic and Efficacy Data

The table below summarizes the key quantitative data available for gimatecan.

| Parameter | Reported Value | Context / Conditions |

|---|---|---|

| Apparent Plasma Half-life (Mean ± SD) | 77 ± 37 hours [1] | Patients with advanced solid tumors, following oral weekly dosing. |

| Plasma Lactone Form | Almost 100% [1] | Exists in plasma almost entirely as the pharmacologically active intact lactone. |

| Mean Peak Plasma Concentration (Ctrough) | 15 ± 18 ng/mL [1] | Measured 7 days after dosing at the Maximum Tolerated Dose (MTD). |

| IC₅₀ (ESCC cell lines) | 4.9 nM to 39.6 nM [2] | In vitro anti-proliferation activity against esophageal squamous cell carcinoma. |

| IC₅₀ (Irinotecan in ESCC) | 8.1 μM to 37.7 μM [2] | Provided for comparison, showing this compound's significantly higher potency. |

| In Vivo Efficacy (TGI in PDX models) | 81% to 136% [2] | Tumor Growth Inhibition in various patient-derived xenograft models of esophageal cancer. |

Experimental Protocols from Key Studies

The data in the table above was generated using the following standardized experimental methods.

Phase I Clinical Trial: Pharmacokinetics and Dose Finding [1]

- Study Population: Adult patients with advanced solid tumors, good performance status, and adequate organ function.

- Drug Administration: this compound was administered orally once per week for 3 weeks, followed by one week of rest (one cycle). The study used a classic "3 + 3" design to escalate doses and determine the Maximum Tolerated Dose (MTD).

- Pharmacokinetic Sampling: Blood plasma samples were collected from patients during the first 28-day cycle. The specific timing of sample collection after each dose is detailed in the original publication.

- Bioanalytical Method: The concentrations of this compound in its intact lactone form and total drug (lactone + carboxylate) were measured in plasma using a validated high-performance liquid chromatography (HPLC) method coupled with fluorescence detection.

Preclinical Studies: In-vitro Anti-proliferation and Mechanism [2] [3]

- Cell Lines: Human cancer cell lines (e.g., ESCC lines EC-109, KYSE450; Gastric cancer lines SNU-1, HGC27).

- Cell Viability Assay (IC₅₀ Determination): Cells were seeded in 96-well plates and treated with a range of concentrations of this compound or a comparator (e.g., irinotecan) for 48-72 hours. Cell viability was quantified using a Cell Counting Kit-8 (CCK-8), which measures metabolic activity. The IC₅₀ (half-maximal inhibitory concentration) was calculated from the dose-response curves.

- Apoptosis Assay: Apoptosis (programmed cell death) was measured by staining cells with PE-annexin V and 7-AAD (7-amino-actinomycin D), followed by analysis using flow cytometry [3] [4].

The following diagram illustrates the workflow of the phase I clinical trial that established the foundational pharmacokinetic data for this compound.

Phase I clinical trial workflow and key PK findings for this compound.

Summary of Key Findings and Data Gaps

- Half-life and Stability: this compound has a very long half-life, supporting a convenient once-weekly oral dosing schedule [1]. Its stability in the active lactone form overcomes a major limitation of earlier camptothecins [5] [1] [6].

- High Potency: Preclinical studies consistently show this compound is significantly more potent than irinotecan, with activity in the nanomolar range [2] [3].

- Data Gap on Tissue Distribution: The search results do not contain specific data on this compound's distribution into various tissues or tumors in humans or animal models. The available in-vivo data focuses on overall tumor growth inhibition (TGI) in xenograft models without detailing drug concentration in tissues [2] [3].

How to Proceed with Tissue Distribution Data

Since the core information on tissue distribution is not available in the current search results, you can:

- Consult Specialized Databases: Search for more specific preclinical or imaging studies on this compound using platforms like PubMed, focusing on search terms such as "this compound biodistribution" or "this compound pharmacokinetics in xenografts."

- Explore Drug Filings: Regulatory documents from the European Medicines Agency (EMA) or the manufacturer's clinical trial registrations may contain more detailed preclinical pharmacokinetic data.

References

- 1. Phase I and pharmacokinetic study of this compound given orally ... [scholars.duke.edu]

- 2. A novel oral camptothecin analog, this compound, exhibits ... [nature.com]

- 3. This compound exerts potent antitumor activity against gastric ... [pmc.ncbi.nlm.nih.gov]

- 4. This compound exerts potent antitumor activity against gastric ... [pubmed.ncbi.nlm.nih.gov]

- 5. This compound - an overview [sciencedirect.com]

- 6. Camptothecin in Cancer Therapy: Current Challenges and ... [mdpi.com]

Gimatecan In Vitro Cytotoxicity Assays: Application Notes & Protocols

Gimatecan is a novel, oral lipophilic camptothecin analog that acts as a potent topoisomerase I (Topo I) inhibitor. It demonstrates superior antitumor efficacy compared to older analogs like irinotecan, owing to its rapid cellular uptake, enhanced accumulation, and ability to produce strong and persistent DNA cleavages [1] [2]. The following notes and protocols synthesize methodologies from recent studies investigating this compound across various cancer types.

Key Findings and Quantitative Cytotoxicity Data

The table below summarizes half-maximal inhibitory concentration (IC₅₀) values of this compound from various studies, providing a reference for its potency across different cancer cell lines.

Table 1: Summary of this compound In Vitro Cytotoxicity (IC₅₀ Values)

| Cancer Type | Cell Lines Tested | IC₅₀ Range / Values | Key Comparative Findings | Citation |

|---|---|---|---|---|

| Esophageal Squamous Cell Carcinoma (ESCC) | EC-109, KYSE450, KYSE-140, KYSE-510, TE-1, TE-10 | 4.9 ± 0.47 nM to 39.6 ± 0.32 nM | Significantly lower (more potent) than irinotecan (IC₅₀: 8.14 - 37.68 µM). Inhibited cell proliferation in a dose-dependent manner at nanomolar concentrations. | [1] |

| Hepatocellular Carcinoma (HCC) | A panel of 11 cell lines (e.g., HCCLM3, Hep-G2, Huh-7) | 12.1 nM to 1085.0 nM | Inhibited proliferation in a dose-dependent manner after 72 hours of treatment. | [3] [4] [5] |

| Gastric Cancer (GC) | SNU-1, HGC27, MGC803, NCI-N87 | -- | Inhibited proliferation in a dose- and time-dependent manner. Exhibited greater inhibitory effects and higher apoptosis induction than irinotecan. | [6] |

Detailed Experimental Protocol for Cytotoxicity Assay

The following protocol is a consolidated methodology adapted from the cited studies, particularly the work on ESCC and HCC cells [1] [3].

1. Reagent Preparation

- This compound Stock Solution (for in vitro studies): Dissolve this compound in 100% DMSO to prepare a 10 mM stock solution. Store in sterilized brown glass bottles at -20°C to protect from light [3] [6].

- Cell Culture Medium: Use appropriate media (e.g., DMEM, RPMI 1640) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/ml penicillin, and 100 µg/ml streptomycin [3] [6].

2. Cell Seeding and Treatment

- Cell Line Selection: Utilize validated human cancer cell lines relevant to your research.

- Harvesting: Harvest cells during their logarithmic growth phase.

- Seeding: Seed cells in 96-well plates at a density of approximately 5,000 cells/well in 80 µL of complete medium. Incubate the plates overnight at 37°C in a 5% CO₂ humidified incubator to allow cell attachment [3].

- Drug Dispensing: Prepare a serial dilution of this compound in culture medium. The final concentration of DMSO in all test wells, including controls, should not exceed 0.1% to avoid solvent toxicity [3]. Add 20 µL of the drug solution to each well to achieve the desired final concentrations. Include vehicle control wells (0.1% DMSO) and blank control wells (medium only). Perform all treatments in triplicate.

3. Incubation and Viability Measurement

- Incubation: Treat cells with this compound for a defined period. Common incubation times are 48 hours [1] or 72 hours [3].

- Cell Viability Assay: After treatment, measure cell viability using a luminescent or colorimetric assay.

- CellTiter-Glo Assay: Add a volume of CellTiter-Glo Reagent equal to the volume of medium in the well (e.g., 50 µL into a 50 µL culture). Mix on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the signal. Record the luminescence using a plate reader [3].

- Cell Counting Kit-8 (CCK-8) Assay: Add 10 µL of CCK-8 solution to each well. Incubate the plate for 1-4 hours at 37°C, then measure the absorbance at 450 nm using a microplate spectrophotometer [6].

4. Data Analysis

- Calculate the average signal for blanks, controls, and each drug concentration.

- Normalize the data:

% Cell Viability = (Signal_{Drug} - Signal_{Blank}) / (Signal_{Control} - Signal_{Blank}) * 100. - Use non-linear regression (sigmoidal dose-response) analysis in software like GraphPad Prism to determine the IC₅₀ values.

The following diagram illustrates the core experimental workflow.

Protocol for Mechanistic Studies

Beyond IC₅₀ determination, you can investigate this compound's mechanism of action with these assays.

1. Western Blotting for Mechanism Confirmation

- Purpose: To confirm Topo I suppression and DNA damage response.

- Protocol:

- Treatment: Seed cells in culture dishes and treat with this compound at desired concentrations (e.g., 10, 20, 40 nM) for 48 hours [1].

- Protein Extraction: Harvest cells and lyse on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Analysis: Separate 50 µg of total protein by SDS-PAGE, transfer to a membrane, and incubate with specific primary antibodies.

- Key Targets to Probe:

- Topoisomerase I: Expression level typically decreases [1].

- DNA Damage Markers: Phosphorylated forms of ATM, ATR, H2AX (γ-H2AX), BRCA1, CHK1, CHK2, and p53 [1].

- Apoptosis Markers: Cleaved caspase-3, cleaved caspase-9, cleaved PARP; increased Bax; decreased Bcl-2 [1] [6].

- Cell Cycle Regulators: Increased p21; decreased CDK2 and cyclin A [1].

2. Flow Cytometry for Cell Cycle and Apoptosis

- Purpose: To quantify apoptosis and cell cycle distribution.

- Protocol:

- Treatment & Staining: After this compound treatment, harvest cells and stain with PE-Annexin V and 7-AAD (for apoptosis) or propidium iodide (for cell cycle) [6].

- Analysis: Analyze the stained cells using a flow cytometer within 1 hour. This compound typically induces S-phase arrest and apoptosis [1].

The diagram below summarizes the key mechanistic pathways of this compound you can investigate.

Critical Notes for Researchers

- DMSO Concentration: Strictly maintain the final DMSO concentration at ≤0.1% across all wells to prevent cytotoxic effects that could confound results.

- This compound Stability: Aliquot and store this compound stock solutions at -20°C in the dark, as the compound may be light-sensitive.

- Assay Linearity: Ensure your cell seeding density and assay incubation times are within the linear range of your viability assay to avoid false plateaus.

- Inclusion of Controls: Always include a vehicle control (DMSO) and a positive control (e.g., another known cytotoxic agent) to validate each experiment.

References

- 1. A novel oral camptothecin analog, this compound, exhibits ... [nature.com]

- 2. This compound - an overview [sciencedirect.com]

- 3. In Vitro and In Vivo Anticancer Activity of this compound ... [pmc.ncbi.nlm.nih.gov]

- 4. In Vitro and In Vivo Anticancer Activity of this compound against ... [journal.waocp.org]

- 5. In Vitro and In Vivo Anticancer Activity of this compound ... [pubmed.ncbi.nlm.nih.gov]

- 6. This compound exerts potent antitumor activity against gastric ... [translational-medicine.biomedcentral.com]

Gimatecan Application Notes for ESCC PDX Models

Introduction Gimatecan is a novel oral lipophilic camptothecin analog. Its modification with lipophilic chains enhances cellular uptake and stabilizes its interaction with intracellular targets [1]. Patient-Derived Xenograft (PDX) models are created by implanting patient tumor tissues into immunodeficient mice, which faithfully recapitulate the genetic and phenotypic characteristics of the original human tumors, providing a highly relevant platform for preclinical drug evaluation [2] [3] [4].

Antitumor Efficacy of this compound in ESCC PDX Models Research shows that this compound significantly suppresses tumor growth in ESCC PDX models, with its effects surpassing those of the existing camptothecin drug, irinotecan [1].

Table 1: In Vivo Antitumor Efficacy of this compound in ESCC Models

| Model Type | Example Model | Tumor Growth Inhibition (TGI) with this compound | TGI with Irinotecan | Significance (p-value) |

|---|---|---|---|---|

| PDX Models | PDX1 | 94% | Not Tested | < 0.01 [1] |

| PDX Models | PDX6 | 101% | 74% | < 0.05 [1] |

| Cell Line-Derived Xenograft | KYSE-450 | 90% | 52% | < 0.05 [1] |

Table 2: In Vitro Cytotoxic Activity (IC50) in ESCC Cell Lines

| Drug | IC50 Range | Notes |

|---|---|---|

| This compound | 4.9 ± 0.47 nM to 39.6 ± 0.32 nM | Dose-dependent inhibition at nanomolar concentrations [1] |

| Irinotecan | 8,140 ± 366 nM to 37,680 ± 521 nM | Micromolar concentration required for similar effect [1] |

Mechanism of Action this compound exerts its potent antitumor effect through a multi-faceted mechanism in ESCC models [1]:

- Topoisomerase I Inhibition: It suppresses both the function and protein expression of topoisomerase I, trapping the enzyme and preventing DNA re-ligation.

- DNA Damage Induction: This action leads to severe DNA double-strand breaks, activating key DNA damage response proteins (phosphorylated ATM, ATR, BRCA1, H2AX, CHK1, CHK2, and p53).

- Cell Cycle Arrest: It induces a pronounced arrest in the S-phase of the cell cycle by upregulating p21 and suppressing CDK2 and cyclin A.

- Apoptosis Activation: Cell death is triggered through the intrinsic apoptotic pathway, characterized by an increase in Bax and cleaved-caspases 3/9, and a decrease in Bcl-2.

The diagram below illustrates this mechanism and the experimental workflow for validating it in PDX models.

Detailed Experimental Protocol

This protocol outlines the key steps for evaluating this compound using ESCC PDX models, from model establishment to final analysis [1] [2] [4].

1. PDX Model Establishment

- Source Tissue: Use fresh surgical tumor specimens or endoscopic biopsies from ESCC patients (termed P0) [2] [4].

- Mouse Recipients: Utilize severely immunodeficient mice such as NOD Scid Gamma (NSG) or NOD-SCID mice to prevent graft rejection [1] [2] [4].

- Implantation: Implant tumor fragments subcutaneously into the mouse flank. The typical engraftment success rate for ESCC PDX models ranges from 13.3% to 55.5% [2] [4].

- Passaging: Once the P1 (first passage) tumor reaches 500-1500 mm³, harvest and re-implant fragments to expand the model. Models beyond passage P3 are considered stable for drug testing experiments [2] [4].

2. In Vivo Drug Efficacy Study

- Group Allocation: Randomize mice bearing established PDX tumors (e.g., 100-150 mm³) into treatment and control groups (n=5-10).

- Dosing Regimen:

- This compound: Administer orally, at a predetermined effective dose (e.g., once daily for 3 weeks).

- Control: Vehicle control (e.g., saline with 10% DMSO).

- Reference Control: Irinotecan can be included for comparison [1].

- Tumor Monitoring: Measure tumor dimensions 2-3 times weekly using a digital caliper. Calculate tumor volume (TV) with the formula: TV = (width² × length) × 0.5.

- Endpoint Metrics: Calculate Tumor Growth Inhibition (TGI) and monitor mouse body weight to assess treatment-related toxicity [1].

3. Ex Vivo Molecular Analysis Upon study completion, harvest tumors for mechanistic analysis:

- DNA Damage & Apoptosis Signaling: Analyze protein lysates via Western Blotting for key markers [1].

- DNA Damage: γ-H2AX, p-ATM, p-ATR, p-CHK1, p-CHK2, p53.

- Apoptosis: Cleaved-caspase 3, Cleaved-caspase 9, Bax, Bcl-2.

- Cell Cycle: p21, CDK2, Cyclin A.

- Topoisomerase I Activity: Perform DNA Relaxation Assays on nuclear extracts to confirm target engagement [1].

- Histology: Use Immunohistochemistry (IHC) on formalin-fixed paraffin-embedded (FFPE) tumor sections to validate findings in situ.

Conclusion

This compound demonstrates robust antitumor efficacy in biologically relevant ESCC PDX models, underscoring its potential as a novel therapeutic candidate. The provided protocol offers a validated framework for researchers to screen this promising agent, contributing to the advancement of new treatment strategies for esophageal squamous cell carcinoma.

References

- 1. A novel oral camptothecin analog, this compound, exhibits ... [pmc.ncbi.nlm.nih.gov]

- 2. Patient-derived xenograft: a developing tool for screening ... [aging-us.com]

- 3. Patient-derived xenograft models may become an ... [news-medical.net]

- 4. Patient-derived xenograft: a developing tool for screening ... [pmc.ncbi.nlm.nih.gov]

Summary of Clinical Gimatecan Administration Schedules

| Study Schedule | Dosing Regimen | Maximum Tolerated Dose (MTD) | Key Toxicities | Pharmacokinetic Highlights |

|---|---|---|---|---|

| Once Weekly (3 of 4 weeks) [1] | Oral, once weekly for 3 weeks, then 1 week rest | 2.40 mg/m² per week [1] | Anemia, fatigue, neutropenia, nausea, vomiting [1] | Half-life: 77 ± 37 hours [1]. High plasma levels of active lactone form; sustained exposure. [1] |

| Daily for 5 Days (1, 2, or 3 weeks) [2] | Oral, daily for 5 days per week, for 1, 2, or 3 weeks | Not specified in available results | Not specified in available results | Half-life: 77.1 ± 29.6 hours [3]. Accumulation: Cmax and AUC rose 3-6 fold after multiple dosing [2] [3]. |

Detailed Experimental Protocols & Methodologies

The following details the key methodologies from the clinical studies referenced in the tables, which are essential for designing further research.

Phase I Dose-Escalation Study Protocol

This methodology was used to establish the MTD and DLT for a weekly schedule [1].

- Patient Population: Adults with advanced solid tumors, good performance status, and adequate hematologic, hepatic, and renal function [1].

- Treatment Plan:

- Definition of Endpoints:

- Dose-Limiting Toxicity (DLT): Adverse events occurring during the first cycle, including grade 4 neutropenia, grade 3/4 thrombocytopenia, and non-hematologic toxicities ≥ grade 3 [1].

- Maximum Tolerated Dose (MTD): The dose level at which no more than one of six patients experienced DLT, with the next higher dose having at least two/three to six patients experiencing DLT [1].

- Pharmacokinetic Analysis:

- Blood Sampling: Plasma samples were collected during the first cycle before dosing and at multiple time points up to 168 hours after the first weekly dose [1].

- Analytical Method: this compound concentrations in plasma were determined using a validated high-performance liquid chromatography (HPLC) method with fluorimetric detection. This method specifically quantified both the lactone and carboxylate forms [2].

Comprehensive Pharmacokinetic Study Protocol

This study provided a detailed analysis of this compound's PK across multiple daily schedules [2] [3].

- Patient Population: Adults with solid tumors participating in a phase I trial (S003ST1401/ ST1481-DM-00-005) [2].

- Dosing Schedules: Patients received this compound orally on three different schedules: 5 days/week for 1 week (Dx5), 2 weeks (Dx10), or 3 weeks (Dx15) [2].

- Blood Sampling and Analysis:

- Analysis of Variability:

The diagram below illustrates the workflow and key relationships investigated in these pharmacokinetic studies.

Key Considerations for Protocol Optimization

- Schedule Flexibility: Clinical data supports exploring schedules from weekly to more intensive daily dosing [1] [2], allowing tailoring based on therapeutic goals and toxicity management.

- Exposure Drivers: The strong correlation between AGP plasma levels and drug exposure is critical [2] [3]. AGP level monitoring should be considered in future trials for dose adjustment.

- Lactone Stability: this compound's ability to remain in the pharmacologically active lactone form in plasma (>85%) is a key advantage over other camptothecins [2] [4].

- Toxicity Profile: The principal toxicities of anemia, fatigue, and neutropenia [1] require proactive management strategies, particularly when considering prolonged or high-dose regimens.

References

- 1. Phase I and pharmacokinetic study of this compound given orally once... [pubmed.ncbi.nlm.nih.gov]

- 2. Clinical pharmacokinetics of the new oral camptothecin ... [sciencedirect.com]

- 3. Clinical pharmacokinetics of the new oral camptothecin ... [pubmed.ncbi.nlm.nih.gov]

- 4. sciencedirect.com/topics/medicine-and-dentistry/ this compound [sciencedirect.com]

Comprehensive Application Notes and Protocols: Assessing Gimatecan-Induced DNA Damage Using the Comet Assay

Introduction to Gimatecan and DNA Damage Assessment

This compound (7-[(E)-tert-butyloxyminomethyl]-camptothecin) is a novel, orally bioavailable camptothecin analog that functions as a potent topoisomerase I (Topo I) inhibitor with demonstrated antitumor efficacy across various cancer types, including hepatocellular carcinoma, esophageal squamous cell carcinoma, and ovarian cancer. [1] [2] [3] Unlike earlier camptothecins such as irinotecan and topotecan, this compound possesses enhanced lipophilicity that facilitates improved cellular uptake and accumulation, resulting in more stable drug-enzyme-DNA complexes and superior therapeutic indices in preclinical models. [2] [3] The compound's chemical structure features a lipophilic substitution at position C-7, which enhances membrane permeability and stabilizes the lactone ring, circumventing a significant limitation of earlier camptothecins. [2] [3]

This compound exerts its cytotoxic effects by stabilizing the covalent Topo I-DNA complex, converting transient Topo I-mediated DNA single-strand breaks into permanent double-strand breaks when replication forks collide with these stabilized complexes during DNA synthesis. [2] This mechanism results in potent DNA damage that preferentially targets proliferating cells, particularly cancer cells with high replication rates. The comet assay (single-cell gel electrophoresis) provides a sensitive method for quantifying this DNA damage at the individual cell level, offering advantages over other genotoxicity tests in its ability to detect multiple DNA lesions including single-strand breaks, double-strand breaks, and alkali-labile sites with high sensitivity. [4] [5] [6] This protocol details the application of the comet assay for assessing DNA damage induced by this compound in both in vitro and ex vivo models, enabling researchers in drug development to quantitatively evaluate the genotoxic properties of this promising chemotherapeutic agent.

This compound Properties and Mechanism of Action

Pharmacological Advantages

This compound demonstrates several superior pharmacological properties compared to earlier camptothecin analogs. Its lipophilic nature enables rapid cellular uptake and enhanced accumulation, while its chemical stability maintains >85% of the drug in the active lactone form in plasma, significantly higher than other camptothecins. [3] Additionally, this compound avoids recognition by efflux pumps like ABCG2, which often confer resistance to other Topo I inhibitors such as topotecan and irinotecan, potentially broadening its efficacy against multidrug-resistant tumors. [1] [3]

Table 1: Key Properties of this compound in Comparison to Other Camptothecins

| Property | This compound | Irinotecan | Topotecan |

|---|---|---|---|

| Administration Route | Oral | Intravenous | Intravenous/Oral |

| Lactone Stability in Plasma | >85% | ~30-40% | ~50% |

| Efflux Pump Substrate | No | Yes (ABCB1) | Yes (ABCG2) |

| IC₅₀ Range in ESCC Cells | 4.9-39.6 nM | 8.1-37.7 μM | - |

| Half-Life | 77 ± 29.6 hours | 6-12 hours | 2-4 hours |

Molecular Mechanism and DNA Damage Induction

This compound potently inhibits Topo I function through a multi-faceted mechanism. First, it suppresses Topo I catalytic activity by stabilizing the cleavable complex, as demonstrated by DNA relaxation assays showing persistent supercoiled DNA in this compound-treated cells. [2] Second, this compound treatment leads to reduced Topo I protein expression in cancer cells, further enhancing its inhibitory effects. [2] These actions result in persistent DNA single-strand breaks that convert to double-strand breaks during DNA replication, triggering a comprehensive DNA damage response characterized by phosphorylation of key mediators including ATM, ATR, BRCA1, H2AX, CHK1, CHK2, and p53. [2]

The DNA damage induced by this compound initiates cell cycle arrest at S-phase, evidenced by increased expression of p21WAF1/CIP1 and decreased expression of CDK2 and cyclin A. [2] Subsequently, cells undergo mitochondrial-mediated apoptosis characterized by increased Bax, cleaved caspase-3, and cleaved caspase-9, with concurrent decreased Bcl-2 expression. [2] In vitro studies have demonstrated this compound's potent cytotoxicity across multiple cancer cell lines, with IC₅₀ values ranging from 12.1-1085.0 nM in hepatocellular carcinoma cells and 4.9-39.6 nM in esophageal squamous cell carcinoma cells, significantly lower than required for irinotecan. [1] [2]

Comet Assay Principles and Applications in Drug Development

The comet assay (single-cell gel electrophoresis) is a versatile, sensitive technique for detecting DNA damage at the level of individual cells. The fundamental principle relies on the differential migration of damaged DNA during electrophoresis - while intact DNA remains tightly coiled and migrates slowly, fragmented DNA containing strand breaks migrates rapidly toward the anode, forming a characteristic "comet" appearance with a head (nuclear core) and tail (migrated DNA fragments) when stained with fluorescent DNA-binding dyes. [4] [5] [6] The comet assay offers several advantages for genotoxicity assessment in drug development, including high sensitivity (capable of detecting as few as 0.1 DNA breaks/10⁹ Da), minimal cell requirement (approximately 10,000 cells/sample), and the ability to study heterogeneous cell populations through single-cell analysis. [4] [6]

The standard alkaline comet assay (pH>13) detects a broad spectrum of DNA lesions including single-strand breaks (SSBs), double-strand breaks (DSBs), alkali-labile sites, and incomplete DNA repair sites. [4] The assay's versatility can be enhanced through modifications to detect specific lesion types:

- Enzyme-modified versions incorporating bacterial formamidopyrimidine DNA glycosylase (Fpg) or human 8-oxoguanine DNA glycosylase (OGG1) detect oxidized DNA bases. [4]

- Endonuclease III-modified assays detect oxidized pyrimidines. [4]

- Inclusion of DNA synthesis inhibitors like aphidicolin, hydroxyurea, or cytosine arabinoside allows detection of bulky DNA adducts by inhibiting nucleotide excision repair and causing accumulation of repair intermediates. [4]

- Detection of DNA interstrand crosslinks (ICLs) is possible by measuring reduced DNA migration following exposure to a known strand-breaking agent. [4]

In the context of this compound development, the comet assay provides a valuable tool for mechanistic studies, dose-response characterization, and comparative efficacy assessment against other Topo I inhibitors. The ability to apply the assay to cells isolated from treated animals further enhances its utility in preclinical toxicology and efficacy studies, permitting analysis of DNA damage in target tissues and potential off-target effects. [4]

Experimental Design for this compound Studies

Cell Line Selection and Culture Conditions

Appropriate in vitro models are essential for evaluating this compound-induced DNA damage. The following cell lines have demonstrated sensitivity to this compound in published studies:

- Esophageal squamous cell carcinoma: EC-109, KYSE450, KYSE-140, KYSE-510, TE-1, TE-10 [2]

- Hepatocellular carcinoma: HCCLM3, Hep-G2, Hep3B, HuCCT1, Huh-1, Huh-7, JHH-7, MHCC97-H, PLC/PRF/5 [1]

- Ovarian cancer: IGROV-1 and its this compound-resistant sublines IGROV-1CPT/L and IGROV-1CPT/H [7] [8]

Cells should be maintained in their recommended culture media (typically DMEM, MEM, or RPMI-1640 supplemented with 10% fetal bovine serum) and grown at 37°C in a humidified 5% CO₂ atmosphere. [1] For the comet assay, cells should be in logarithmic growth phase at the time of this compound treatment to ensure optimal detection of DNA damage, as proliferating cells are most vulnerable to Topo I inhibitor-induced genotoxicity. [2]

This compound Treatment Conditions

Table 2: Recommended this compound Treatment Conditions for Comet Assay

| Experimental System | Concentration Range | Treatment Duration | Post-Treatment Processing |

|---|---|---|---|

| In vitro (cell lines) | 1 nM - 1 μM | 1-24 hours | Immediate processing or short-term culture (0-6 hours) for repair kinetics |

| Ex vivo (isolated lymphocytes) | 0.1-10 μM | 1 hour | Immediate processing |

| In vivo (animal models) | 0.1-0.8 mg/kg (oral) | Single dose or repeated dosing (every 4 days) | Tissue collection 2-6 hours post-administration |

This compound should be prepared as a stock solution in 100% DMSO (typical concentration 1-10 mM) and stored in sterilized brown glass bottles at -20°C to protect from light. [1] For treatment, prepare working concentrations by diluting the stock solution in culture medium, ensuring the final DMSO concentration does not exceed 0.1% to avoid solvent toxicity. [1] Include appropriate controls in all experiments:

- Negative controls: Cells treated with 0.1% DMSO (vehicle control)

- Positive controls: Cells treated with a known genotoxic agent (e.g., 100 μM H₂O₂ for 5 minutes on ice or 25 μM methyl methanesulfonate for 1 hour)

Step-by-Step Comet Assay Protocol

Reagents and Equipment

- Basic reagents: Normal melting point agarose (NMA), low melting point agarose (LMA), phosphate-buffered saline (PBS, Ca²⁺/Mg²⁺-free), dimethyl sulfoxide (DMSO)

- Lysis solution: 2.5 M NaCl, 100 mM EDTA, 10 mM Tris base, 1% sodium sarcosinate, pH 10; freshly add 1% Triton X-100 and 10% DMSO

- Electrophoresis solution: 300 mM NaOH, 1 mM EDTA, pH >13

- Neutralization buffer: 0.4 M Tris-HCl, pH 7.5

- Staining solution: SYBR Gold, SYBR Green I, ethidium bromide, or propidium iodide (2-5 μg/mL in TE buffer or distilled water)

- Equipment: Ground-glass microscope slides, coverslips (22×22 mm and 24×60 mm), horizontal electrophoresis unit, fluorescence microscope with appropriate filter sets, imaging system

Detailed Procedure

Slide Preparation:

- Prepare base layers by coating slides with 1% normal melting point agarose (100 μL per slide) and allow to solidify at room temperature.

- Harvest this compound-treated and control cells using mild trypsinization (for adherent cells) or centrifugation (for suspension cells).

- Resuspend cells in PBS at approximately 1×10⁵ cells/mL.

- Mix 10 μL cell suspension with 75 μL 0.7% low melting point agarose (maintained at 37°C).

- Quickly pipet the cell-agarose mixture onto the pre-coated slides, cover with a coverslip, and allow to solidify on a cold plate (4°C) for 10 minutes.

Cell Lysis:

- Gently remove coverslips and immerse slides in freshly prepared, cold lysis solution.

- Incubate at 4°C for at least 1 hour (or overnight for enhanced sensitivity).

- Protect from light throughout the procedure.

Electrophoresis:

- After lysis, gently remove slides and place them in a horizontal electrophoresis tank filled with freshly prepared cold electrophoresis solution (300 mM NaOH, 1 mM EDTA).

- Allow DNA to unwind for 20-40 minutes in the alkaline solution.

- Perform electrophoresis at 25 V (0.7-1.0 V/cm across the platform) for 20-40 minutes at 4°C, adjusting the duration based on the level of DNA damage expected.

- All steps from unwinding through electrophoresis should be conducted under yellow or dim light to prevent additional DNA damage.

Neutralization and Staining:

- Carefully remove slides from the electrophoresis unit and neutralize by immersing in neutralization buffer (0.4 M Tris-HCl, pH 7.5) for 5-10 minutes.

- Repeat neutralization two more times with fresh buffer.

- Drain excess buffer and stain with 50-100 μL diluted fluorescent dye (e.g., SYBR Gold 1:10,000 dilution in TE buffer).

- Apply coverslip and visualize using a fluorescence microscope with appropriate excitation/emission filters.

Diagram 1: Comet assay workflow for assessment of this compound-induced DNA damage

Data Analysis and Interpretation

Comet Image Acquisition and Parameters

Following the comet assay procedure, analyze slides using a fluorescence microscope equipped with an appropriate excitation filter (e.g., 490 nm for SYBR Green) and emission filter (e.g., 520 nm). Capture 50-100 randomly selected comets per sample (excluding superimposed comets, debris, or comets near edges) using a CCD camera and image analysis software. Several commercial and open-source software packages are available for comet analysis, including HiComet, an automated tool for high-throughput comet analysis that can recognize and characterize large numbers of comets with minimal user intervention. [5]

Key parameters for DNA damage quantification include:

- Tail DNA (%TDNA): Percentage of total DNA in the comet tail (most reliable parameter) [5]

- Tail Length: Distance between the head center and tail end (in μm)

- Tail Moment: Product of tail length and tail DNA content (Olive moment is preferred as it uses center of mass) [5]

- Head DNA (%HDNA): Percentage of DNA remaining in the comet head

The Olive tail moment (OTM) is particularly recommended as it considers both the migration distance and the relative distribution of DNA between head and tail, calculated as: OTM = (Tail mean - Head mean) × Tail DNA% / 100 [5]

Statistical Analysis and Data Interpretation

Express results as mean ± standard deviation or standard error of the mean for each treatment group. For in vitro experiments, analyze data from at least three independent experiments. Use one-way ANOVA with appropriate post-hoc tests (e.g., Dunnett's test for comparison with control) to determine statistical significance (typically p<0.05). For in vivo studies, include data from at least 5-6 animals per treatment group.

Table 3: Expected DNA Damage Levels Following this compound Treatment

| This compound Concentration | Expected % Tail DNA | Expected Olive Tail Moment | DNA Damage Classification |

|---|---|---|---|

| Vehicle control (0.1% DMSO) | 2-8% | 0.1-0.5 | Background level |

| Low (1-10 nM) | 10-25% | 1.0-4.0 | Mild damage |

| Medium (10-100 nM) | 25-50% | 4.0-15.0 | Moderate damage |

| High (>100 nM) | 50-80% | 15.0-40.0 | Severe damage |

| Positive control (H₂O₂) | 60-90% | 20.0-50.0 | Maximum damage |

When interpreting this compound-induced DNA damage, consider the dose-response relationship and the biological significance of observed effects. In a research context, DNA damage levels exceeding 20% tail DNA in the absence of cytotoxicity generally indicate genotoxic potential. However, for anticancer agents like this compound, DNA damage in tumor cells represents a desired therapeutic effect rather than an adverse outcome. Therefore, parallel assessment of DNA damage in non-target cells (e.g., peripheral blood lymphocytes) may provide valuable information about potential off-target genotoxicity.

Troubleshooting and Optimization

The comet assay is technically straightforward but requires attention to detail for reproducible results. Common issues and solutions include:

- High background DNA damage in controls: Ensure gentle cell handling during harvesting, use Ca²⁺/Mg²⁺-free PBS, process controls first to avoid cross-contamination, and maintain cold temperatures during all steps. [4] [6]

- Irregular comet shapes: Check agarose concentration and temperature, ensure complete cell lysis by preparing lysis solution fresh, and verify electrophoresis buffer level during run. [5]

- Faint staining or weak fluorescence: Confirm dye concentration and activity, ensure adequate staining time, check microscope lamp life and filter sets. [5]

- High inter-slide variability: Standardize cell counting procedures, prepare agarose-cell mixtures consistently, ensure even electrophoresis conditions across all slides. [4] [5]

For this compound-specific applications, consider these optimization strategies:

- Time-course experiments: this compound-induced DNA damage peaks 2-6 hours post-treatment, but timing may vary by cell type. [2]

- Enzyme-modified versions: To specifically detect this compound-induced oxidative DNA damage, incorporate Fpg or OGG1 enzymes during the assay. [4]

- Repair kinetics: Assess DNA repair capacity by measuring residual damage at various time points after this compound removal. [4] [6]

Diagram 2: Molecular mechanism of this compound-induced DNA damage and cellular response

References

- 1. In Vitro and In Vivo Anticancer Activity of this compound ... [pmc.ncbi.nlm.nih.gov]

- 2. A novel oral camptothecin analog, this compound, exhibits ... [nature.com]

- 3. This compound - an overview [sciencedirect.com]

- 4. : a versatile but complex tool in genotoxicity testing - PMC Comet assay [pmc.ncbi.nlm.nih.gov]

- 5. HiComet: a high-throughput comet analysis tool for large-scale DNA ... [bmcbioinformatics.biomedcentral.com]

- 6. and potential applications in laboratory... DNA damage assessment [jlpm.amegroups.org]

- 7. The Human Tyrosyl-DNA Phosphodiesterase 1 (hTdp1) ... [pmc.ncbi.nlm.nih.gov]

- 8. The Human Tyrosyl-DNA Phosphodiesterase 1 (hTdp1) ... [mdpi.com]

Gimatecan-Induced S Phase Arrest: An Overview

Gimatecan, a novel lipophilic camptothecin analog, exerts its antitumor activity through a well-defined mechanism that leads to the arrest of the cell cycle at the S phase. This process is initiated when this compound stabilizes the covalent complex between DNA Topoisomerase I (Topo I) and DNA, creating a "cleavable complex" [1] [2]. This complex is not inherently lethal; however, when a advancing DNA replication fork collides with it, it causes irreversible double-stranded DNA breaks [2].

In response to this damage, cancer cells activate a robust DNA damage checkpoint pathway. This is evidenced by the phosphorylation of key sensor proteins like ATM (Ataxia Telangiectasia Mutated) and ATR (Ataxia Telangiectasia and Rad3-related), mediator proteins such as BRCA1 and γ-H2AX, and transducer proteins CHK1 and CHK2 [2]. The net effect of this signaling cascade is a potent intra-S-phase arrest, halting DNA synthesis to prevent the replication of damaged DNA [1] [2]. This arrest is further characterized by the enhanced expression of p21 and suppression of CDK2 and cyclin A [2]. If the damage is severe and cannot be repaired, this pathway can also lead to the initiation of apoptosis [2].

The following diagram illustrates this core signaling pathway:

Key Experimental Evidence and Data

The tables below summarize the experimental evidence for this compound's effects across different cancer models.

Table 1: Antiproliferative Potency (IC₅₀) of this compound vs. Irinotecan in ESCC Cell Lines [2]

| Cell Line | This compound IC₅₀ (nM) | Irinotecan IC₅₀ (nM) |

|---|---|---|

| EC-109 | 4.9 ± 0.47 | 8,140 ± 366 |

| KYSE450 | 7.8 ± 0.35 | 11,330 ± 494 |

| KYSE-140 | 12.7 ± 0.41 | 16,270 ± 1,089 |

| KYSE-510 | 19.8 ± 0.29 | 26,850 ± 1,531 |

| TE-1 | 32.5 ± 0.38 | 32,190 ± 1,711 |

| TE-10 | 39.6 ± 0.32 | 37,680 ± 521 |

Table 2: In Vivo Antitumor Efficacy in Xenograft Models [1] [2]

| Tumor Model | Treatment Schedule | Tumor Growth Inhibition (TGI) | Key Observations |

|---|---|---|---|

| HT1376 (Bladder Carcinoma) | 10 mg/kg, q4d x4 (oral) | Significant growth inhibition | Persistent S-phase arrest; no apoptosis detected [1] |

| ESCC PDX (Multiple cases) | 1 mg/kg/day, 3 weeks (oral) | 81% - 136% (vs. control) | Superior to irinotecan; no significant body weight loss [2] |

Core Experimental Workflow for Cell Cycle Analysis

The typical workflow for analyzing this compound-induced cell cycle arrest involves treating cells, followed by fixation, staining, and flow cytometric analysis. The general flow of a key experiment is outlined below.

Pharmacokinetic Profile and Clinical Dosing

Early-phase clinical studies have established a pharmacokinetic profile that supports this compound's efficacy.

Table 3: Clinical Pharmacokinetics from a Phase I Study [3] [4]

| Parameter | Value (Mean ± SD) | Note |

|---|---|---|

| Biological Half-life | 77 ± 37 hours | Allows for sustained exposure |

| Lactone Form in Plasma | Almost entirely intact | The pharmacologically active form |

| Peak Concentration (C~max~) at MTD* | 67 - 82 ng/mL | Measured after weekly doses |

| Trough Concentration at MTD* | 15 ± 18 ng/mL | Measured 7 days after dosing |

| Recommended Schedule | Oral, once weekly for 3 weeks per 4-week cycle | Well-tolerated regimen |

MTD (Maximum Tolerated Dose) was determined to be 2.40 mg/m²/wk [3] [4].

Protocol Outline and Key Considerations

Based on the methodologies described in the literature, here is a generalized outline for a cell cycle analysis experiment.

Detailed Protocol: Analysis of S-Phase Arrest by Flow Cytometry

Cell Culture and Treatment:

- Culture relevant cancer cell lines (e.g., HT1376, MCR, Eca-109) in appropriate medium supplemented with 10% fetal calf serum [1] [2].

- Seed cells into plates and allow them to attach for 24 hours.

- Prepare a stock solution of this compound in DMSO and dilute it in culture medium immediately before use. The final concentration of DMSO in the medium should be low (e.g., ≤0.1%) to avoid solvent toxicity [1].

- Treatment: Expose cells to this compound. The cited studies used a range of concentrations (e.g., 0.003 µg/ml to 0.03 µg/ml) and exposure times from 1 hour to 24 hours [1] [2].

- Post-Incubation: After drug exposure, replace the medium with drug-free fresh medium and continue incubation for up to 72 hours to observe the full development of cell cycle effects [1].

Cell Harvesting and Fixation:

- Harvest cells by trypsinization, wash twice with phosphate-buffered saline (PBS), and fix in ice-cold 70% ethanol for at least 30 minutes on ice. Fixed cells can be stored at -20°C for several days [1].

DNA Staining:

- Centrifuge the fixed cells to remove ethanol and resuspend the pellet in a staining solution containing propidium iodide (PI) (e.g., 20 µg/ml) and RNase (e.g., 10 kU/ml) to stain DNA and degrade RNA, respectively. Add a detergent like NP-40 (0.01%) to facilitate dye access. Incubate for at least 60 minutes in the dark [1].

Flow Cytometry and Data Analysis:

- Analyze the stained cells using a flow cytometer, collecting a minimum of 10,000 events per sample.

- The DNA content, as indicated by PI fluorescence, is used to distinguish cells in different cell cycle phases (G0/G1, S, G2/M). A cell population with an increased proportion of DNA content between 2N (G1) and 4N (G2/M) indicates S-phase arrest.

- Use analysis software (e.g., Modfit, FlowJo) to quantify the percentage of cells in each phase.

Key Insights for Researchers

- Superior Potency: this compound demonstrates significantly higher potency than other camptothecins like topotecan and irinotecan, with IC₅₀ values in the nanomolar range [2].

- Minimal Topo I Downregulation: A key feature of this compound is its limited downregulation of Topo I protein levels compared to topotecan, which may contribute to its sustained activity [1].

- Activity in Slow-Growing Tumors: this compound shows efficacy in slowly proliferating tumor models, a setting where traditional camptothecins are often less effective [1].

References

- 1. Cellular Basis of Antiproliferative and Antitumor Activity ... [pmc.ncbi.nlm.nih.gov]

- 2. A novel oral camptothecin analog, this compound, exhibits ... [nature.com]

- 3. Phase I and pharmacokinetic study of this compound given orally ... [scholars.duke.edu]

- 4. Phase I and pharmacokinetic study of this compound given ... [pubmed.ncbi.nlm.nih.gov]

Gimatecan-Induced Apoptosis: Application Notes for Flow Cytometry Detection

Introduction Gimatecan, a novel oral camptothecin analog, exerts potent antitumor effects by inhibiting topoisomerase I, causing DNA damage, and ultimately inducing apoptosis in cancer cells [1]. Detecting this apoptosis via flow cytometry is a crucial method for validating drug efficacy and understanding its mechanism of action. This document provides a detailed protocol and expected results for researchers investigating this compound's pro-apoptotic activity.

Expected Molecular Markers & Phenotypic Changes The following table summarizes key molecular and phenotypic changes in cells treated with this compound, as reported in preclinical studies.

| Parameter | Change Induced by this compound | Experimental Model(s) | Citation |

|---|---|---|---|

| Apoptosis Induction | Increased apoptosis (via flow cytometry) | Gastric cancer cell lines (SNU-1, HGC27, MGC803, NCI-N87) [2] | |

| Caspase Activation | Increase in cleaved-caspase 3 and cleaved-caspase 9 | Esophageal squamous cell carcinoma (ESCC) cell lines (Eca-109, KYSE-450) [1] | |

| Bcl-2 Family Proteins | Increase in pro-apoptotic Bax; Decrease in anti-apoptotic Bcl-2 | Esophageal squamous cell carcinoma (ESCC) cell lines (Eca-109, KYSE-450) [1] | |

| DNA Damage Response | Activation of phosphorylated ATM, ATR, BRCA1, H2AX, CHK1, CHK2, and p53 | Esophageal squamous cell carcinoma (ESCC) cell lines and xenografts [1] | |

| Cell Cycle Arrest | Induction of S-phase arrest | Esophageal squamous cell carcinoma (ESCC) cell lines [1] | |

| Pathway Modulation | Suppression of pAKT and pERK; Activation of p-p38 and pJNK2 | Gastric cancer cell lines and patient-derived xenografts [2] [3] |

Detailed Experimental Protocol

1. Sample Preparation and Staining for Flow Cytometry

This protocol outlines the steps for detecting apoptosis in cells treated with this compound, based on the methods used in the cited research.

- Cell Treatment: Treat your chosen cancer cell lines (e.g., gastric, esophageal) with this compound across a range of nanomolar concentrations (e.g., 0-1 µM) for 24-72 hours [2]. Include a negative control (vehicle, e.g., DMSO) and a positive control for apoptosis (e.g., Staurosporine).

- Cell Harvesting: After treatment, collect both adherent and floating cells. Wash the cell pellet once with cold Phosphate-Buffered Saline (PBS).

- Apoptosis Staining: Resuspend the cell pellet in a 1X Annexin V Binding Buffer. Add PE-conjugated Annexin V and 7-AAD (7-Aminoactinomycin D) to the cell suspension [2]. Incubate for 15 minutes at room temperature in the dark.